6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide
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Overview
Description
6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Bromination: Introduction of the bromo group at the 6th position can be done using brominating agents like N-bromosuccinimide (NBS).
Thioxo Group Introduction: The thioxo group can be introduced via thiolation reactions.
Amidation: The final step involves the formation of the amide bond with phenethylhexanamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group.
Reduction: Reduction reactions can target the quinazolinone core or the bromo substituent.
Substitution: The bromo group can be substituted with various nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinazolinones and reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive quinazolinone core.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-bromoquinazolinone: Shares the quinazolinone core and bromo substituent.
Phenethylhexanamide derivatives: Similar amide structure with different substituents.
Uniqueness
The unique combination of the quinazolinone core, bromo substituent, thioxo group, and phenethylhexanamide moiety makes 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylhexanamide distinct from other compounds. This unique structure could confer unique biological activities and chemical reactivity.
Properties
CAS No. |
422288-35-5 |
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Molecular Formula |
C22H24BrN3O2S |
Molecular Weight |
474.42 |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C22H24BrN3O2S/c23-17-10-11-19-18(15-17)21(28)26(22(29)25-19)14-6-2-5-9-20(27)24-13-12-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,15H,2,5-6,9,12-14H2,(H,24,27)(H,25,29) |
InChI Key |
DXZKTMFTNNETBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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